molecular formula C12H14O3 B12004713 {2-[(2E)-2-butenyl]phenoxy}acetic acid CAS No. 6626-26-2

{2-[(2E)-2-butenyl]phenoxy}acetic acid

Cat. No.: B12004713
CAS No.: 6626-26-2
M. Wt: 206.24 g/mol
InChI Key: JDCFRBIRNNBTQT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2E)-2-butenyl]phenoxy}acetic acid: is an organic compound with the molecular formula C12H14O3 It is a derivative of phenoxyacetic acid, characterized by the presence of a butenyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2E)-2-butenyl]phenoxy}acetic acid typically involves the reaction of phenoxyacetic acid with butenyl halides under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group attacks the butenyl halide, resulting in the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in an organic solvent such as dichloromethane or ethanol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: {2-[(2E)-2-butenyl]phenoxy}acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group in this compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

Chemistry: {2-[(2E)-2-butenyl]phenoxy}acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and is utilized in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. It is evaluated for its activity against various diseases and conditions, including its potential as an anti-inflammatory or anticancer agent.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of {2-[(2E)-2-butenyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Phenoxyacetic acid: A simpler analog without the butenyl group, used as a precursor in organic synthesis.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid backbone but with chlorine substituents.

    MCPA (4-chloro-2-methylphenoxyacetic acid): Another herbicide with a similar structure, used for weed control.

Uniqueness: {2-[(2E)-2-butenyl]phenoxy}acetic acid is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and provides opportunities for the development of novel applications in various fields.

Properties

CAS No.

6626-26-2

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-[2-[(E)-but-2-enyl]phenoxy]acetic acid

InChI

InChI=1S/C12H14O3/c1-2-3-6-10-7-4-5-8-11(10)15-9-12(13)14/h2-5,7-8H,6,9H2,1H3,(H,13,14)/b3-2+

InChI Key

JDCFRBIRNNBTQT-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/CC1=CC=CC=C1OCC(=O)O

Canonical SMILES

CC=CCC1=CC=CC=C1OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.